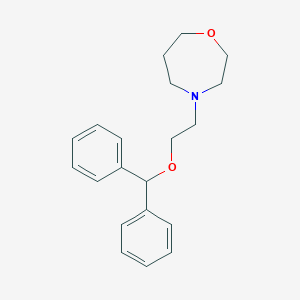
1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane
Overview
Description
1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane is an organic peroxide compound with the molecular formula C18H36O4. It is known for its high reactivity and is commonly used as a curing agent, crosslinking agent, and initiator in the production of polymers, plastics, and rubbers . This compound is temperature-sensitive and can rapidly decompose to produce free radicals, which initiate polymerization or crosslinking processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane is synthesized through the reaction of 3,3,5-trimethylcyclohexanol with tert-hexyl hydroperoxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature conditions to ensure the stability of the peroxide groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carefully monitored to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane undergoes various types of reactions, including:
Decomposition: The compound decomposes to form free radicals, which can initiate polymerization or crosslinking reactions.
Common Reagents and Conditions
Acid Catalysts: Used in the synthesis of the compound.
Heat: Required to initiate the decomposition of the peroxide groups.
Major Products Formed
Scientific Research Applications
1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane has several scientific research applications, including:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to produce polymers with specific properties.
Material Science: Employed as a crosslinking agent to enhance the mechanical properties and thermal stability of materials.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of 1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane involves the decomposition of the peroxide groups to form free radicals. These free radicals then initiate polymerization or crosslinking reactions by reacting with monomers or other reactive species . The molecular targets and pathways involved include the activation of carbon-carbon double bonds in monomers, leading to the formation of polymer chains .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(tert-butylperoxy)cyclohexane
- 1,1-Bis(tert-amylperoxy)cyclohexane
Uniqueness
1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane is unique due to its specific structure, which provides a balance between reactivity and stability. This makes it particularly suitable for applications requiring high-temperature resistance and durability .
Properties
IUPAC Name |
1,1,5-trimethyl-3,3-bis(2-methylpentan-2-ylperoxy)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-10-12-19(6,7)22-24-21(25-23-20(8,9)13-11-2)15-17(3)14-18(4,5)16-21/h17H,10-16H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRCDEARNUVZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)OOC1(CC(CC(C1)(C)C)C)OOC(C)(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619312 | |
| Record name | 1,1,5-Trimethyl-3,3-bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104066-39-9 | |
| Record name | (3,3,5-Trimethylcyclohexylidene)bis[(1,1-dimethylbutyl) peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104066-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,5-Trimethyl-3,3-bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peroxide, (3,3,5-trimethylcyclohexylidene)bis[(1,1-dimethylbutyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)





![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)


![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)


